physicochemical properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
physicochemical properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Introduction: Unveiling a Privileged Scaffold
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid belongs to the quinolone class of heterocyclic compounds, a scaffold renowned for its "privileged" status in medicinal chemistry.[1][2] These structures are central to a wide array of pharmacologically active agents, including established antibacterial drugs. The specific molecule under review, characterized by a chlorine substituent at the 6-position and a carboxylic acid at the 2-position, presents a unique profile for investigation. Its potential applications have been noted in diagnostics and as a biodegradable drug, with possible anticancer activity linked to the inhibition of DNA synthesis.[3]
This guide provides a comprehensive analysis of the core . Understanding these fundamental characteristics is a critical prerequisite for any research or development endeavor, from designing synthesis and purification strategies to formulating drug delivery systems and predicting pharmacokinetic behavior. We will delve into the causality behind its observed properties, detail the standard experimental protocols for their determination, and present the data in a clear, accessible format.
Chemical Identity and Molecular Structure
Accurate identification is the cornerstone of chemical research. The compound is systematically defined by several key identifiers and structural features. The quinolone core consists of a fused benzene ring and a 4-pyridone ring, which can exist in tautomeric forms, though the 4-oxo form is generally predominant.[1][2]
| Identifier | Value | Source |
| IUPAC Name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | - |
| CAS Number | 24796-59-6 | [4][5] |
| Molecular Formula | C₁₀H₆ClNO₃ | [4] |
| Molecular Weight | 223.61 g/mol | [4] |
| InChI | 1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | [5] |
| InChIKey | FBHYBXRWVNVMRY-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC2=C(C=C1Cl)C(=CC(=O)N2)C(=O)O | [3] |
The structure features a planar, aromatic quinolone system, a chlorine atom which increases lipophilicity, and two key functional groups—a carboxylic acid and a ketone—that can participate in hydrogen bonding.
Core Physical and Thermal Properties
The macroscopic properties of a compound, such as its physical state and melting point, are direct reflections of its molecular structure and intermolecular forces.
| Property | Value | Significance & Insights | Source |
| Physical Form | Yellow Solid | The color suggests the presence of a conjugated π-system capable of absorbing light in the visible spectrum. | [5] |
| Melting Point | ~315 °C | This exceptionally high melting point indicates a highly stable crystalline lattice structure, likely dominated by strong intermolecular hydrogen bonding between the carboxylic acid and keto-amide groups of adjacent molecules. | [3] |
| Storage Temp. | 0-5 °C or 2-8 °C | Recommended for long-term stability, minimizing potential degradation. | [5][6] |
| Purity | ≥95% | Standard purity for commercially available research chemicals. | [5] |
Experimental Protocol: Melting Point Determination
The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.
Methodology: Capillary Melting Point Apparatus
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Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
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Instrument Setup: The capillary tube is placed into the heating block of the melting point apparatus.
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Ramp Rate: A rapid heating rate is used initially to approach the expected melting point, followed by a slow ramp rate (1-2 °C/min) near the melting point to ensure thermal equilibrium.
-
Observation: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Profile and Lipophilicity
Solubility and lipophilicity are critical parameters in drug development, governing absorption, distribution, metabolism, and excretion (ADME). The interplay between the polar functional groups and the nonpolar aromatic core defines this compound's behavior.
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Solubility: While quantitative data is scarce, qualitative descriptions indicate it is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[7] Its poor aqueous solubility is expected due to the rigid, planar aromatic structure. The process of developing new drugs can be significantly hampered by inadequate physicochemical properties like solubility.[8]
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Lipophilicity (LogP): The partition coefficient (LogP) between octanol and water is a key measure of lipophilicity. While an experimental LogP for this specific molecule is not available, related chloro-indolinone derivatives show LogP values around 2.6-2.7, suggesting moderate lipophilicity.[8] The chloro-substituent and the quinolone core contribute to its lipophilic character, while the carboxylic acid and keto groups provide hydrophilicity.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the octanol-water partition coefficient (LogP).
Methodology: OECD Guideline 105 (Shake-Flask Method)
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System Preparation: Pre-saturate n-octanol with water and water with n-octanol to establish equilibrium.
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Dissolution: A known amount of the compound is dissolved in the n-octanol phase.
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Partitioning: The octanol solution is mixed with the aqueous phase in a separatory funnel. The funnel is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the octanol and water layers.
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Quantification: The concentration of the compound in both phases is determined using a suitable analytical technique, typically UV-Vis spectroscopy or HPLC.
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Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Shake-Flask Method for LogP Determination.
Acidity and Ionization State (pKa)
The pKa, or acid dissociation constant, dictates the ionization state of a molecule at a given pH. This is crucial for its interaction with biological targets and its ability to cross cell membranes.
This compound is amphoteric, possessing both an acidic carboxylic acid group and a weakly basic nitrogen atom within the quinolone ring system.
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Acidic pKa (Carboxylic Acid): A precise experimental value is not available in the literature. However, for comparison, the pKa of benzoic acid is 4.19, while chloroacetic acid's pKa is 2.85.[9] Given the electron-withdrawing nature of the quinolone ring, the pKa of the carboxylic acid group is expected to be in the range of 3-4 .
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Basic pKa (Ring Nitrogen): The nitrogen atom is part of an amide-like system, and its basicity is significantly reduced. The pKa for the conjugate acid of the quinoline parent molecule is around 4.9. The presence of the electron-withdrawing oxo group further reduces this basicity.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Methodology:
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, often a water-cosolvent mixture (e.g., water-methanol) due to low aqueous solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.
-
Titration (Acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized). The equivalence point is determined from the inflection point of the curve (or its first derivative).
Caption: Workflow for Potentiometric pKa Determination.
Spectroscopic and Spectrometric Profile
Spectroscopic analysis provides an electronic and structural fingerprint of the molecule, essential for identity confirmation and quality control.
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¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum would show distinct signals for the aromatic protons on both rings, a signal for the vinyl proton on the pyridone ring, and a broad, exchangeable signal for the carboxylic acid proton and the N-H proton.
-
¹³C NMR (Carbon NMR): The spectrum would reveal ten distinct carbon signals, including characteristic downfield shifts for the two carbonyl carbons (ketone and carboxylic acid) and signals corresponding to the chlorinated aromatic carbon and other carbons in the heterocyclic system.
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. For a closely related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, characteristic C=O stretching vibrations were identified at 1732 and 1659 cm⁻¹, and a C-Cl stretching mode was observed at 740 cm⁻¹.[1][2] Similar peaks would be expected for the title compound, along with a broad O-H stretch from the carboxylic acid (typically ~3000 cm⁻¹) and an N-H stretch (~3100-3200 cm⁻¹).
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Mass Spectrometry (MS): The molecular weight is 223.61 Da. Electron Impact (EI) or Electrospray Ionization (ESI) would show a molecular ion peak. A key feature would be the isotopic pattern of chlorine: two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
Safety and Handling
Proper handling is paramount for researcher safety. The compound should be handled with the recognition of having unknown hazards and toxicity.[4]
-
GHS Hazard Statements:
-
Precautions:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a dry, cool place (0-5 °C) away from incompatible materials.[5]
Conclusion
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a crystalline solid with a high melting point, reflecting strong intermolecular forces. Its solubility is limited in aqueous media but sufficient in polar aprotic solvents like DMSO. The molecule's amphoteric nature, with an acidic carboxylic acid and a weakly basic ring nitrogen, governs its ionization state and is a critical consideration for biological applications. Its physicochemical profile, characterized by moderate lipophilicity and multiple hydrogen bonding sites, provides a solid foundation for its exploration as a lead compound in drug discovery and as a functional chemical agent. The experimental methodologies detailed herein provide a robust framework for researchers to validate these properties and ensure the quality and consistency of their work.
References
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Hoffman Fine Chemicals. (n.d.). CAS 24796-59-6 | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Retrieved from Hoffman Fine Chemicals website. [Link]
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Barraza, D., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1672. [Link]
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Barraza, D., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]
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Zhonghan. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2. Retrieved from Zhonghan website. [Link]
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PubChem. (n.d.). 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from National Center for Biotechnology Information. [Link]
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Ullah, H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1364947. [Link]
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ResearchGate. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from ResearchGate. [Link]
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Raju, I. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4. [Link]
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Baba, Y. F., et al. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1, x160997. [Link]
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Otto Chemie Pvt. Ltd. (n.d.). 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, 98%. Retrieved from Otto Chemie website. [Link]
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PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
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ResearchGate. (n.d.). The compound 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Retrieved from ResearchGate. [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from Organic Chemistry Data website. [Link]
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PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from National Center for Biotechnology Information. [Link]
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CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from CLAS website. [Link]
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